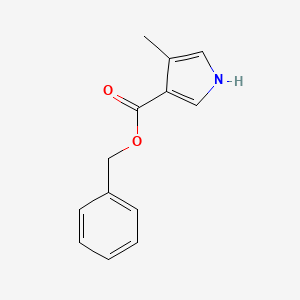

Benzyl 4-methyl-1H-pyrrole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89909-40-0 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

benzyl 4-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-10-7-14-8-12(10)13(15)16-9-11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |

InChI Key |

BZWSVDVWQNBWFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC=C1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 4 Methyl 1h Pyrrole 3 Carboxylate and Analogues

Classical and Established Pyrrole (B145914) Synthesis Reactions

The foundational methods for pyrrole synthesis, including the Hantzsch, Paal-Knorr, and Knorr reactions, remain highly relevant. Modifications to these procedures are frequently employed to accommodate the specific substitution patterns required for target molecules like Benzyl (B1604629) 4-methyl-1H-pyrrole-3-carboxylate.

The Hantzsch Pyrrole Synthesis is a versatile method that traditionally involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgwikipedia.org This three-component condensation is particularly well-suited for producing pyrrole-3-carboxylates. researchgate.net

To synthesize the target compound, Benzyl 4-methyl-1H-pyrrole-3-carboxylate, the reaction would typically employ benzyl acetoacetate (B1235776) as the β-ketoester component, chloroacetone (B47974) (an α-haloketone), and ammonia. The mechanism begins with the formation of an enamine from the benzyl acetoacetate and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole. wikipedia.org

Recent advancements have adapted this reaction to continuous flow chemistry, allowing for the rapid and efficient synthesis of pyrrole-3-carboxylic acid derivatives. syrris.com In one such method, the Hantzsch reaction is performed in a microreactor, and the hydrogen bromide byproduct generated in situ is utilized to hydrolyze tert-butyl esters to the corresponding carboxylic acids in a single, continuous step. syrris.com

Table 1: Examples of Hantzsch Pyrrole Synthesis Adaptations

| β-Ketoester | α-Haloketone | Amine Source | Resulting Pyrrole Product |

|---|---|---|---|

| Benzyl acetoacetate | Chloroacetone | Ammonia | This compound |

| Ethyl acetoacetate | 2-Bromopropiophenone | Benzylamine | Ethyl 1-benzyl-4-methyl-5-phenyl-1H-pyrrole-3-carboxylate |

The Paal-Knorr synthesis is a straightforward and widely used method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic or neutral conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

While highly effective for many pyrrole derivatives, the application of the Paal-Knorr synthesis for this compound is less direct, as it requires a specifically substituted 1,4-dicarbonyl precursor that contains the necessary benzyl ester and methyl groups at the correct positions. The synthesis of such a precursor can be a multi-step process itself. However, for certain analogues, this method remains valuable. The versatility of the reaction allows for a wide range of substituents on the pyrrole ring, dictated by the structure of the starting dicarbonyl compound and the choice of amine. wikipedia.org Various acidic catalysts, from protic acids like acetic acid to Lewis acids, have been employed to promote the condensation. rgmcet.edu.inresearchgate.net

Table 2: General Paal-Knorr Condensation

| 1,4-Dicarbonyl Compound | Amine/Ammonia Source | Catalyst (Example) | General Pyrrole Product |

|---|---|---|---|

| Hexane-2,5-dione | Ammonia | Acetic Acid | 2,5-Dimethylpyrrole |

| 1,4-Diphenylbutane-1,4-dione | Aniline | p-Toluenesulfonic acid | 1,2,5-Triphenylpyrrole |

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org A significant challenge in this synthesis is the tendency of α-amino-ketones to self-condense. To overcome this, modern modifications often involve the in situ preparation of the α-amino-ketone. wikipedia.org

A common approach is the reduction of an α-oximino-ketone. For instance, a β-ketoester can be treated with sodium nitrite (B80452) in acetic acid to form the corresponding α-oximino derivative. This intermediate is then reduced in the presence of a second equivalent of the β-ketoester, typically using zinc dust, to generate the α-amino-ketone in situ, which immediately condenses to form the pyrrole. wikipedia.org A modified Knorr reaction has been described where the zinc reduction of a phenylhydrazone is replaced by the hydrogenation of an oxime to generate the key aminoketone intermediate, offering practical benefits for reaction setup and product isolation. acs.org

Table 3: Knorr Pyrrole Synthesis Reactant Combinations

| α-Amino-ketone Precursor | Active Methylene Compound | Conditions | Resulting Pyrrole Product |

|---|---|---|---|

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Zn, Acetic Acid | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") |

| 1-Amino-propan-2-one (from precursor) | Benzyl acetoacetate | Acid catalyst | Benzyl 2,4-dimethyl-1H-pyrrole-3-carboxylate |

The synthesis of pyrroles from nitroolefins is a powerful strategy, often referred to as the Grob-Camenisch reaction. researchgate.net This method involves the reaction between a nitroalkene, a 1,3-dicarbonyl compound, and an amine. The reaction proceeds via the initial formation of an enamine from the 1,3-dicarbonyl compound and the amine. This enamine then participates in a Michael addition to the nitroalkene. The resulting intermediate undergoes cyclization and subsequent elimination of a molecule of nitrous acid, which can then act as an oxidant for another intermediate, ultimately leading to the aromatic pyrrole ring. researchgate.net This approach provides a versatile route to polysubstituted pyrroles. rsc.org

Table 4: Grob-Type Reaction for Pyrrole Synthesis

| Nitroalkene | 1,3-Dicarbonyl Compound | Amine | General Pyrrole Product |

|---|---|---|---|

| β-Nitrostyrene | Ethyl acetoacetate | Ammonia | Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |

| 1-Nitropropene | Benzyl acetoacetate | Ammonia | Benzyl 4,5-dimethyl-1H-pyrrole-3-carboxylate |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

Several three-component strategies have been developed for the synthesis of highly substituted pyrroles. mdpi.com Beyond the classical Hantzsch reaction, other methodologies have emerged. For example, an efficient copper-catalyzed reaction between aldehydes, amines, and β-nitroalkenes can produce a variety of polysubstituted pyrroles. nih.gov Another approach involves a palladium-catalyzed three-component reaction of alkyne esters, amines, and alkenes to yield 2,3,4-trisubstituted pyrroles. nih.gov These modern methods offer access to a wide range of pyrrole analogues under various catalytic conditions, providing valuable alternatives to the more classical synthetic routes.

Table 5: Examples of Modern Three-Component Pyrrole Syntheses

| Component A | Component B | Component C | Catalyst/Conditions | General Pyrrole Product |

|---|---|---|---|---|

| Benzaldehyde | Aniline | β-Nitrostyrene | Copper(II) catalyst | Polysubstituted Phenylpyrrole |

| Ethyl propiolate | Benzylamine | Styrene | Pd(II) catalyst, K₂S₂O₈ | Trisubstituted Pyrrole |

Four-Component Coupling Protocols

Four-component reactions offer a convergent and efficient pathway to construct complex pyrrole structures in a single step from simple starting materials. These protocols are valued for their operational simplicity and ability to generate molecular diversity. A common strategy involves the reaction of aldehydes, amines, 1,3-dicarbonyl compounds, and nitroalkanes. researchgate.net

This approach allows for the one-pot synthesis of highly functionalized pyrroles. While catalyst-free versions exist, the use of catalysts can significantly enhance reaction rates and yields. nih.gov For instance, the reaction of an arylglyoxal monohydrate, an aniline, a dialkyl but-2-ynedioate, and malononitrile (B47326) proceeds without a catalyst to form polysubstituted pyrroles. nih.gov Another catalyst-free four-component reaction for synthesizing pyrrole-3-carboxamide derivatives involves two primary amines, diketene, and nitrostyrene (B7858105), proceeding through an enaminone intermediate. organic-chemistry.org These methods highlight the versatility of four-component strategies in assembling diverse pyrrole cores.

Pseudo-Five-Component Reactions

Pseudo-five-component reactions represent a sophisticated class of multicomponent reactions where some reactants are used in more than one step of the reaction sequence, effectively participating as two or more components. This strategy enables the rapid assembly of highly complex molecular architectures from simple precursors. nih.gov

For example, the synthesis of densely functionalized spiro[indole-3,2′-pyrrole] compounds has been achieved through a one-pot, pseudo-five-component condensation of isatin (B1672199) (two equivalents), arylamine (two equivalents), and a β-keto ester. researchgate.net Similarly, bis(pyrazol-5-ol) derivatives can be synthesized using two equivalents each of arylhydrazine and acetylenedicarboxylates with one equivalent of an aromatic aldehyde in a pseudo-five-component manner. nih.gov While not directly yielding this compound, these methodologies demonstrate the power of high-order MCRs to create intricate heterocyclic systems, a principle that can be adapted for various pyrrole targets. lookchem.comorientjchem.org

Catalysis in Pyrrole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with higher efficiency, selectivity, and under milder conditions. The synthesis of pyrroles has greatly benefited from the development of various catalytic systems, particularly those based on transition metals.

Transition Metal Catalysis

Transition metals are widely employed as catalysts in the synthesis of pyrroles due to their ability to activate substrates and facilitate key bond-forming steps. Copper, iron, and palladium catalysts have proven to be particularly effective in various multicomponent and cross-coupling strategies.

Copper catalysts are attractive due to their low cost, low toxicity, and versatile reactivity. Copper(I) iodide (CuI) has been used in reactions for the synthesis of pyrrole derivatives, showcasing its effectiveness. orientjchem.org Copper-catalyzed cycloaddition reactions also provide an efficient route to polysubstituted pyrroles. nih.govnih.gov For example, a [3+1+1] cycloaddition of nitrones and α-acidic isocyanides is effectively catalyzed by copper. nih.gov

Copper(II) oxide (CuO) nanoparticles have emerged as a highly effective and reusable heterogeneous catalyst for the one-pot, four-component synthesis of highly substituted pyrroles. academie-sciences.frresearchgate.net This method involves the reaction of aromatic aldehydes, β-keto esters, an amine, and nitromethane. academie-sciences.fr The high surface area-to-volume ratio of the nanoparticles is believed to be crucial for their catalytic activity. academie-sciences.fr The catalyst activates the aldehyde for nucleophilic attack and facilitates the formation of an enamine intermediate, which then reacts with nitrostyrene (formed in situ) to initiate the cyclization process. academie-sciences.frresearchgate.net This heterogeneous nature allows for easy recovery and recycling of the catalyst, adding to the method's sustainability. jsynthchem.com

| Catalyst | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| CuO nanoparticles (10 mol%) | 4-Chlorobenzaldehyde, Methyl acetoacetate, Benzyl amine, Nitromethane | Heterogeneous, reusable catalyst; one-pot four-component reaction. | Good | academie-sciences.fr |

| Cu(OAc)₂·H₂O | Nitrones, Isocyanoacetates | [3+1+1] cycloaddition; mild conditions. | Up to 86% | organic-chemistry.org |

| CuH | Enynes, Nitriles | Reductive coupling and cyclization; high regioselectivity. | Good | acs.org |

Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and environmentally benign Lewis acid catalyst that has proven effective in synthesizing polysubstituted pyrroles. nih.govorganic-chemistry.org It catalyzes the four-component coupling reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes without the need for an inert atmosphere. nih.govorganic-chemistry.org The reaction proceeds via the in situ generation of β-enamino carbonyl compounds and nitrostyrene intermediates, followed by a Michael addition and cyclization. organic-chemistry.org FeCl₃ is thought to enhance the electrophilic character of the reactants, thereby accelerating the reaction. organic-chemistry.orgresearchgate.net

This methodology is noted for its straightforward procedure and compatibility with a wide range of functional groups on both the aldehyde and amine components. tandfonline.comorganic-chemistry.org The use of FeCl₃ represents a cost-effective and sustainable alternative to other metal catalysts for the construction of the pyrrole ring system. tandfonline.com Iron catalysts have also been employed in three-component syntheses of N-aryl pyrroles from nitroalkenes, 1,3-dicarbonyls, and primary aromatic amines. tandfonline.com

| Nitroalkene Substituent (R¹) | 1,3-Dicarbonyl | Aniline Substituent (R²) | Yield |

|---|---|---|---|

| p-MeO-C₆H₄ | Ethyl acetoacetate | p-MeO-C₆H₄ | 85% |

| p-Me-C₆H₄ | Ethyl acetoacetate | p-MeO-C₆H₄ | 81% |

| p-Cl-C₆H₄ | Ethyl acetoacetate | p-MeO-C₆H₄ | 82% |

| p-MeO-C₆H₄ | Acetylacetone | p-MeO-C₆H₄ | 88% |

| p-MeO-C₆H₄ | Ethyl acetoacetate | p-Cl-C₆H₄ | 75% |

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. Decarboxylative cross-coupling reactions, in particular, have emerged as a significant method, using relatively inexpensive and stable carboxylic acids as coupling partners in place of traditional organometallic reagents. wikipedia.org This strategy can be applied to the synthesis of aryl-substituted heterocycles, including pyrroles. acs.org

The reaction typically involves the coupling of a heteroaromatic carboxylic acid with an aryl halide. acs.org The mechanism is believed to proceed through oxidative addition of the aryl halide to the palladium catalyst, followed by a decarboxylation step of the heteroaromatic carboxylic acid and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org This approach provides a direct method for the arylation of pyrrole rings, offering a different synthetic logic compared to multicomponent cyclization strategies. While direct synthesis of this compound via this method is not explicitly detailed, the principles allow for the C-H functionalization and arylation of pre-formed pyrrole-3-carboxylate scaffolds. The development of flow reactor processes for such couplings demonstrates the potential for efficient and scalable synthesis of 2-arylpyrrole derivatives. researchgate.net

Ruthenium-Catalyzed Oxidative Coupling

Ruthenium catalysis has emerged as a powerful tool for the synthesis of pyrrole derivatives through various pathways, including multicomponent reactions and oxidative annulation. acs.orgacs.org A highly efficient and regioselective method involves the ruthenium-catalyzed oxidative annulation of enamides with alkynes, proceeding through the cleavage of C(sp²)–H and N–H bonds. acs.orgnih.gov This approach allows for the synthesis of N-acetyl substituted or N-unsubstituted pyrroles by slightly modifying the reaction conditions. acs.orgnih.gov

Another versatile strategy is the ruthenium-catalyzed three-component reaction, which can convert a variety of ketones, amines, and vicinal diols into substituted pyrroles with high regioselectivity and atom efficiency. acs.org Furthermore, ruthenium catalysts can promote the decarboxylative rearrangement of 4-alkenyl-isoxazol-5-ones to produce tri- and tetra-substituted 1H-pyrrole derivatives. unimi.itresearchgate.net This process involves an electrocyclic reaction following the cleavage of a nitrogen-oxygen bond. unimi.it These methods highlight the adaptability of ruthenium catalysts in constructing the pyrrole core under mild conditions. acs.orgunimi.it

Table 1: Examples of Ruthenium-Catalyzed Pyrrole Synthesis

| Starting Materials | Catalyst System | Product Type | Yield | Ref. |

|---|---|---|---|---|

| Enamide + Alkyne | [Ru(p-cymene)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | N-acetyl substituted pyrrole | High | acs.orgnih.gov |

| Ketone + Amine + Diol | [Ru(p-cymene)Cl₂]₂ / dppf | Substituted pyrrole | Excellent | acs.org |

Organocatalysis (e.g., Proline Derivatives, Cinchona Alkaloids)

Organocatalysis offers a metal-free alternative for the synthesis of pyrrole derivatives, often providing high levels of stereocontrol. Proline and its derivatives have proven to be effective catalysts for multicomponent reactions that yield tetrasubstituted pyrroles, particularly in aqueous media. researchgate.neteurekaselect.com

Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in the asymmetric synthesis of pyrrole-containing compounds. ccspublishing.org.cnnih.gov These catalysts are particularly effective in promoting enantioselective Michael additions of pyrroles to enones, yielding C-alkylated pyrroles with high yields (78-99%) and enantioselectivities (up to 93% ee). researchgate.net They have also been employed in the synthesis of axially chiral 2-aryl pyrroles and 2,3-dihydropyrroles through various cycloaddition and desymmetrization strategies. rsc.org The bifunctional nature of modified Cinchona alkaloids, often incorporating thiourea (B124793) or squaramide moieties, is key to their catalytic activity and stereoselectivity. nih.gov

Table 2: Organocatalytic Approaches to Pyrrole Synthesis

| Catalyst Type | Reaction | Product Features | Yield / Enantioselectivity | Ref. |

|---|---|---|---|---|

| Proline Derivatives | Multicomponent Reaction | Tetrasubstituted pyrroles | Good to Excellent | researchgate.neteurekaselect.com |

| Cinchona Alkaloids | Michael Addition | Enantioenriched C-alkylated pyrroles | 78-99% / 75-93% ee | researchgate.net |

Heterogeneous Catalysis (e.g., Natural Hydroxyapatite)

Heterogeneous catalysis provides significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Natural hydroxyapatite (B223615) (HAp), a readily available and inexpensive material, has been identified as an efficient and green heterogeneous catalyst for the synthesis of polysubstituted pyrroles. researchgate.net

The synthesis is typically achieved through a four-component, one-pot reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes. researchgate.net This methodology is characterized by its operational simplicity, mild reaction conditions, and high atom economy. Notably, the reaction can often be performed under solvent-free conditions, further enhancing its environmental credentials. The use of HAp avoids the need for toxic and non-recyclable homogeneous metal catalysts. researchgate.net

Table 3: Natural Hydroxyapatite (HAp) Catalyzed Pyrrole Synthesis

| Reactants | Catalyst | Conditions | Key Advantages | Ref. |

|---|

Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids are effective catalysts for various transformations leading to the formation of pyrrole rings.

Lewis Acid Catalysis Lewis acids such as Fe(OTf)₃, and others promote the synthesis of diverse pyrrole structures. rsc.org An efficient strategy for constructing multisubstituted pyrrole carboxylic acid derivatives involves a Lewis acid-catalyzed cascade reaction that features high atom economy. rsc.org Lewis acids have also been shown to mediate the intramolecular 1,5-hydride shift and isomerization of 2-(3-pyrroline-1-yl)arylaldehydes to yield N-aryl pyrroles. nih.gov Furthermore, Lewis acid-promoted 5-exo-trig cyclization of N-sulfonyl vinylogous carbamates and amides provides a modular route to 2,3-disubstituted pyrroles. nih.gov In aqueous media, chiral Lewis acid complexes can catalyze the enantioselective Friedel–Crafts alkylation of pyrroles. acs.org

Brønsted Acid Catalysis Chiral Brønsted acids, particularly phosphoric acid derivatives, have been utilized in the enantioselective synthesis of pyrroles. rsc.orgnih.gov For instance, the combination of a chiral phosphoric acid as an organocatalyst with a Lewis acid like Fe(OTf)₃ enhances the enantioselectivity in the synthesis of chiral aryl pyrroles from 1,4-diketones and aromatic amines. rsc.org This dual catalytic system demonstrates the synergistic potential of combining different acid types to achieve high levels of control in pyrrole synthesis. rsc.org Additionally, Brønsted acid ionic liquids have been developed as recyclable catalysts for one-pot syntheses of heterocyclic compounds, showcasing a green approach to acid catalysis. thieme-connect.de

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for synthesizing pyrrole derivatives. These approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign materials. researchgate.netnih.gov

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal in green synthesis, as they contribute significantly to chemical waste and environmental impact. researchgate.net Several successful solvent-free methods for pyrrole synthesis have been developed. The Paal–Knorr condensation, a classic method for forming pyrroles, can be efficiently conducted under solvent-free conditions using catalysts like praseodymium(III) trifluoromethanesulfonate. lookchem.com

Microwave-assisted organic synthesis (MAOS) is another powerful technique that often allows for solvent-free reactions with dramatically reduced reaction times and improved yields. researchgate.netjmest.org The synthesis of polysubstituted pyrroles via four-component reactions catalyzed by natural hydroxyapatite is also effectively performed without a solvent. researchgate.net These methods not only reduce waste but also offer advantages in terms of operational simplicity and energy efficiency. researchgate.netresearchgate.net

Table 4: Solvent-Free Methodologies for Pyrrole Synthesis

| Method | Catalyst / Energy Source | Reaction Type | Key Advantages | Ref. |

|---|---|---|---|---|

| Conventional Heating | Praseodymium(III) triflate | Paal-Knorr Condensation | High yield, rapid | lookchem.com |

| Microwave Irradiation | None specified | Multicomponent Reaction | Reduced reaction time, high efficiency | researchgate.netjmest.org |

Green Solvent Utilization (e.g., Glycerol, PEG-200, Water)

When a solvent is necessary, the use of green alternatives to traditional volatile organic compounds is highly desirable. Water, glycerol, and polyethylene (B3416737) glycol (PEG) are notable examples of green solvents employed in pyrrole synthesis. researchgate.net

Water: As a non-toxic, inexpensive, and readily available solvent, water is an ideal medium for certain reactions. Proline-catalyzed multicomponent reactions for heterocycle synthesis have been successfully performed in aqueous media. researchgate.net

Glycerol: This bio-derived solvent is biodegradable, non-toxic, and has a high boiling point, making it suitable for reactions requiring elevated temperatures. researchgate.netnih.gov

Polyethylene Glycol (PEG): PEGs, particularly lower molecular weight versions like PEG-200, are non-toxic, biodegradable polymers that can serve as effective reaction media. researchgate.netresearchgate.net PEG can sometimes act as a "solvocatalyst," participating in the reaction mechanism to enhance reactivity. researchgate.net Its recyclability is another key advantage of this green solvent. researchgate.net

The application of these solvents aligns with the goals of sustainable chemistry by reducing the environmental footprint of synthetic processes. researchgate.netresearchgate.net

Table 5: Green Solvents in the Synthesis of Pyrrole Derivatives

| Green Solvent | Catalytic System | Reaction Type | Benefits | Ref. |

|---|---|---|---|---|

| Water | Proline | Multicomponent Reaction | Non-toxic, low cost | researchgate.net |

| Glycerol | Various | Heterocycle Synthesis | Bio-derived, high boiling point | researchgate.net |

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis, particularly through ball milling, offers a green chemistry approach to synthesizing pyrrole derivatives by minimizing or eliminating the need for solvents. mdpi.comresearchgate.net This solid-state technique uses mechanical energy to initiate chemical reactions.

The Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to mechanochemical conditions. beilstein-journals.orgsemanticscholar.org For the synthesis of N-substituted pyrroles, a 1,4-dicarbonyl compound is milled with a primary amine in the presence of a catalytic amount of a solid-supported acid, such as citric acid. beilstein-journals.orgsemanticscholar.org This solvent-free approach can produce quantitative yields and demonstrates good tolerance for various functional groups. beilstein-journals.org

Similarly, the Hantzsch pyrrole synthesis can be performed under mechanochemical conditions. beilstein-journals.org This multi-component reaction involves the condensation of an α-halo ketone, a β-ketoester, and an amine. Ball milling these components together provides an efficient, solvent-free route to polysubstituted pyrroles. beilstein-journals.org

Table 1: Comparison of Mechanochemical Pyrrole Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Paal-Knorr | 1,4-Diketone, Primary Amine | 1 mol% Citric Acid, Ball Milling | Solvent-free, High Yield, Green Acid Catalyst |

| Hantzsch | α-Halo Ketone, β-Ketoester, Amine | Ball Milling | Solvent-free, Multi-component, Good Yields |

This table illustrates representative conditions for mechanochemical synthesis of pyrrole cores.

Continuous Flow Synthesis Techniques

Continuous flow synthesis, utilizing microreactor technology, presents a highly efficient and scalable method for producing pyrrole-3-carboxylic acid derivatives. syrris.comacs.org This technique offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the ability to perform multi-step reactions in a single, uninterrupted sequence. scispace.com

A notable one-step continuous flow process has been developed for the synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and α-bromoketones. syrris.comacs.org In this system, the Hantzsch reaction generates hydrogen bromide (HBr) as a byproduct. This in situ generated HBr then catalyzes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid within the same microreactor. syrris.comnih.gov This approach eliminates the need for isolating intermediates, which is often required in conventional multi-step syntheses. acs.orgscispace.com

For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid via this flow method resulted in a 65% yield, which was significantly higher than the 40% yield obtained from a comparable in-flask batch reaction. syrris.com The flow process also allows for efficient scaling; a 17-fold scale-up produced 850 mg of the product in just 2.5 hours. syrris.comscispace.com

Table 2: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Analogues

| Entry | Amine | α-Bromoketone | Product | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzylamine | 2-Bromoacetophenone | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 10 | 65 |

| 2 | Cyclohexylamine | 2-Bromoacetophenone | 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 10 | 60 |

| 3 | Benzylamine | Ethyl 2-bromoacetoacetate | 1-benzyl-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 10 | 72 |

Data adapted from studies on the continuous flow synthesis of substituted pyrrole-3-carboxylic acids. syrris.com

Stereoselective Synthesis of Optically Active Pyrroles

While the aromatic pyrrole ring itself is achiral, the stereoselective synthesis of optically active pyrrole derivatives is a crucial area of research, as chirality is often essential for biological activity. Methodologies generally focus on introducing chiral centers into the substituents attached to the pyrrole core or on the stereoselective reduction of the pyrrole ring to form chiral pyrrolidines. nih.gov

One effective strategy involves the Birch reduction of electron-deficient pyrroles that are substituted with a chiral auxiliary. researchgate.net By employing auxiliaries such as 8-phenylmenthol or trans-2-(α-cumyl)cyclohexanol, high levels of stereoselectivity can be achieved during the reduction process. The auxiliary can later be removed to yield substituted dehydroproline derivatives with high enantiomeric purity. researchgate.net This method allows for the synthesis of either enantiomer of the final product by selecting the appropriate chiral auxiliary. researchgate.net

Another approach is the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This method can fully reduce the aromatic ring with excellent diastereoselectivity, creating functionalized pyrrolidines with up to four new stereocenters. nih.gov The reaction is believed to proceed in a two-step sequence where an initial reduction of a directing group creates a stereocenter that guides the subsequent hydrogenation of the pyrrole ring. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic pathways is key to improving yield, purity, and sustainability. In continuous flow synthesis, parameters such as temperature, residence time, and stoichiometry are critical variables that can be precisely controlled to maximize product formation and minimize byproducts. syrris.com For the flow synthesis of pyrrole-3-carboxylic acids, optimization studies revealed that a temperature of 100°C and a residence time of 10 minutes provided the best balance of reaction rate and product stability. syrris.comacs.org

In mechanochemical synthesis, optimization involves selecting the appropriate milling frequency, time, and catalytic system. For the Paal-Knorr synthesis of N-pyrroles, using a small amount (1 mol%) of citric acid as a "green" catalyst under ball milling conditions was found to be highly effective. semanticscholar.org

For more traditional methods, optimization may involve screening different solvents, catalysts, and reaction times. The choice of protecting groups on the pyrrole nitrogen is also a critical consideration in multi-step syntheses, affecting both the reactivity of the pyrrole ring and the conditions required for its eventual removal. researchgate.net For example, N-alkoxycarbonyl groups are commonly used and can be introduced by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid |

| 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid |

| 1-benzyl-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid |

| tert-butyl acetoacetate |

| 8-phenylmenthol |

| trans-2-(α-cumyl)cyclohexanol |

| 2,5-dimethoxytetrahydrofuran |

| Citric acid |

| Hydrogen bromide |

| 2-Bromoacetophenone |

Reactivity and Derivatization Studies of Benzyl 4 Methyl 1h Pyrrole 3 Carboxylate Core

Functional Group Transformations on the Pyrrole (B145914) Ring

The pyrrole ring and its substituents in benzyl (B1604629) 4-methyl-1H-pyrrole-3-carboxylate offer multiple sites for functional group interconversion, enabling the synthesis of a diverse array of derivatives.

The benzyl ester group at the C3 position of the pyrrole can be hydrolyzed to the corresponding carboxylic acid. This transformation is a key step in the synthesis of many biologically active pyrrole derivatives. For instance, the hydrolysis of related ethyl pyrrole-2-carboxylates has been achieved using a solution of sodium hydroxide (B78521) in ethanol (B145695) at elevated temperatures. nih.gov This method provides the corresponding carboxylic acid in good yield after acidification. nih.gov A similar approach can be applied to benzyl 4-methyl-1H-pyrrole-3-carboxylate to yield 4-methyl-1H-pyrrole-3-carboxylic acid.

Continuous flow synthesis methods have also been developed for the in situ hydrolysis of tert-butyl pyrrole-3-carboxylates to their corresponding carboxylic acids. syrris.comacs.orgscispace.com This is achieved by utilizing the HBr generated as a byproduct during the Hantzsch pyrrole synthesis. syrris.comacs.orgscispace.com While this specific methodology applies to tert-butyl esters, it highlights the potential for developing efficient, one-pot procedures for the hydrolysis of various ester groups on the pyrrole ring.

Table 1: Representative Conditions for Ester Hydrolysis on Pyrrole Rings

| Starting Material | Reagents and Conditions | Product | Yield |

| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH, abs. EtOH, 90 °C, 3 h | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | 76% nih.gov |

| Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 2 M NaOH, MeOH, 40 °C, overnight | 2-(3-Fluoro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylic acid (after further steps) | 81% nih.gov |

| tert-Butyl acetoacetates, amines, and 2-bromoketones | Continuous flow, in situ generated HBr | Pyrrole-3-carboxylic acids | 63-65% syrris.comscispace.com |

While direct studies on the reduction of nitrile functionalities on the this compound core are not extensively detailed in the provided context, related transformations on pyrrole scaffolds are well-established. The reduction of nitriles on pyrrole rings typically yields aminomethylpyrroles, which are valuable synthetic intermediates.

The nitrogen atom of the pyrrole ring in this compound can undergo alkylation. For example, the lithium salt of pyrrole, generated by treatment with n-butyllithium, can be alkylated with electrophiles like 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. semanticscholar.org This reaction introduces a substituted benzyl group at the N1 position.

Acylation of the pyrrole nitrogen is another important transformation. N-acylpyrroles can be synthesized by reacting the pyrrole with an acid chloride in the presence of a catalyst such as dimethylaminopyridine (DMAP). semanticscholar.org These N-acylpyrroles can then undergo further reactions, such as rearrangement. For instance, N-acylpyrroles can undergo a base-catalyzed anionic Fries rearrangement, also known as a "pyrrole dance," to yield 2-aroylpyrroles. nsf.gov The choice of base is crucial in directing the reaction pathway. nsf.gov

Friedel-Crafts acylation of N-methylpyrrole has been studied within the confined space of a self-assembled resorcinarene (B1253557) capsule, demonstrating regioselective benzoylation. nih.gov

Table 2: Examples of Alkylation and Acylation Reactions of Pyrroles

| Pyrrole Derivative | Reagent(s) | Product |

| Pyrrole | n-BuLi, then 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole semanticscholar.org |

| Pyrrole | Acid chloride, DMAP | N-acylpyrrole semanticscholar.org |

| N-acylpyrrole | LiN(SiMe3)2 | 2-Aroylpyrrole nsf.gov |

| N-Methylpyrrole | Benzoyl chlorides, Resorcinarene capsule | Regioselective Friedel-Crafts benzoylation products nih.gov |

The pyrrole nucleus, particularly at positions with available C-H bonds, can participate in condensation reactions with carbonyl compounds. The condensation of benzyl carbamate (B1207046) with various aldehydes and alpha-keto acids has been studied, leading to a variety of products. epa.gov These reactions typically involve the initial addition of the amide to the carbonyl group, followed by either substitution or elimination reactions. epa.gov While not directly involving this compound, these studies provide a basis for potential condensation reactions at the reactive sites of the pyrrole ring.

Hydrogenolysis of the Benzyl Protecting Group

The benzyl group of the ester in this compound serves as a protecting group that can be removed under specific conditions. Hydrogenolysis is a common method for the debenzylation of benzyl esters, ethers, and amines. dal.ca This reaction is typically carried out using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

However, a significant side reaction during hydrogenolysis can be the saturation of the aromatic rings of the protecting groups. researchgate.netchemrxiv.org To address this, optimized conditions and catalyst pre-treatment strategies have been developed to suppress unwanted hydrogenation and achieve selective hydrogenolysis. researchgate.netchemrxiv.org An alternative to catalytic hydrogenolysis for the cleavage of benzyl esters is the use of Lewis acids like tin(IV) chloride (SnCl4), which can selectively debenzylate esters in the presence of other benzyl-protected functional groups. dal.ca

Table 3: Methods for Benzyl Group Hydrogenolysis

| Substrate Type | Method | Key Features |

| Benzyl and Naphthylmethyl ethers | Palladium-catalyzed hydrogenolysis with pre-treated catalyst | Suppresses unwanted hydrogenation of aromatic rings researchgate.netchemrxiv.org |

| Benzyl phenyl ether | Hydrogenolysis with NiMo-pillared clay catalysts | Selective cleavage of the Caliphatic–O bond mdpi.com |

| Benzyl esters | Reaction with SnCl4 | Selective cleavage over benzyl ethers, amines, and amides dal.ca |

Nucleophile-Induced Ring Contraction Studies

While there are no direct studies reported on the nucleophile-induced ring contraction of the this compound core itself, research on related fused pyrrole systems provides insights into this type of reactivity. For example, a new synthetic approach to pyrrolo[2,1-b] beilstein-journals.orgrsc.orgbenzothiazoles has been developed through a nucleophile-induced ring contraction of pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazines. beilstein-journals.orgnih.govnih.gov This process involves the attack of a nucleophile, leading to the cleavage of an S-C bond and subsequent intramolecular cyclization to form the contracted ring system. beilstein-journals.orgnih.gov

Reactivity of Pyrrole-2,3-dione Derivatives

Pyrrole-2,3-diones are highly reactive heterocyclic compounds that serve as valuable synthons for the construction of more complex molecular architectures. Their reactivity is characterized by the presence of two adjacent carbonyl groups, which render the C2 and C3 positions susceptible to nucleophilic attack.

Research into the reactivity of analogous 4-aroyl-5-aryl-1H-pyrrole-2,3-diones has demonstrated their propensity to react with nucleophiles. For instance, the reaction of these diones with aromatic 1,2-diamines leads to the formation of quinoxalin-2-one derivatives. acgpubs.org This transformation is initiated by the nucleophilic attack of one of the amino groups of the diamine on the C3 carbonyl carbon of the pyrrole-2,3-dione. This is followed by a cyclization step involving the second amino group and the C2 carbonyl, ultimately leading to the quinoxalinone product after dehydration and ring opening of the original pyrrole dione.

While specific studies on the reaction of this compound with pyrrole-2,3-diones are not extensively documented, the known reactivity of both entities allows for a reasoned prediction of their interaction. The this compound molecule, with its electron-rich pyrrole ring, is expected to act as a nucleophile. The N-benzyl and 4-methyl groups are electron-donating, increasing the electron density at the C2 and C5 positions of the pyrrole ring, making them potential sites for electrophilic attack.

Conversely, the pyrrole-2,3-dione would act as the electrophile. The reaction would likely proceed via a nucleophilic attack from the electron-rich positions (C2 or C5) of the this compound onto one of the carbonyl carbons of the pyrrole-2,3-dione. The specific outcome of such a reaction would be influenced by the substituents on the pyrrole-2,3-dione and the reaction conditions employed.

A plausible reaction pathway is outlined below:

| Reactant 1 | Reactant 2 | Potential Product |

| This compound | N-substituted Pyrrole-2,3-dione | A cross-coupled pyrrole derivative |

The reaction would likely be catalyzed by an acid or a Lewis acid to enhance the electrophilicity of the pyrrole-2,3-dione. The regioselectivity of the reaction would be a key aspect to consider, with the C2 and C5 positions of the this compound being the most probable sites of attack.

Strategies for Introducing Specific Substituents (e.g., Trifluoromethyl)

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Several methods have been developed for the trifluoromethylation of heterocyclic compounds, including pyrroles. The choice of method depends on the nature of the substrate and the desired regioselectivity. For an electron-rich and substituted pyrrole like this compound, direct trifluoromethylation methods are particularly relevant.

Electrophilic Trifluoromethylation:

Electrophilic trifluoromethylating reagents, such as Togni's reagent or Umemoto's reagents, are commonly used for the direct trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. In the case of this compound, the electron-donating N-benzyl and 4-methyl groups activate the pyrrole ring towards electrophilic attack, while the electron-withdrawing 3-carboxylate group deactivates it. The directing effects of these substituents would play a crucial role in determining the position of trifluoromethylation. The C2 and C5 positions are generally the most reactive sites in pyrroles for electrophilic substitution. umich.edu Given the steric hindrance from the N-benzyl group and the electronic influence of the other substituents, a mixture of C2 and C5 trifluoromethylated products might be expected.

Radical Trifluoromethylation:

Radical trifluoromethylation offers an alternative approach. Reagents that generate trifluoromethyl radicals, often in the presence of an initiator or under photoredox conditions, can be used. The regioselectivity of radical substitution on pyrroles is also influenced by the electronic and steric properties of the substituents. For electron-rich pyrroles, radical attack can occur at various positions.

Copper-Catalyzed Trifluoromethylation:

Copper-catalyzed methods have emerged as powerful tools for trifluoromethylation. researchgate.netnih.gov These reactions can proceed through various mechanisms, including those involving Cu(III)-CF3 intermediates. Copper catalysis can offer advantages in terms of milder reaction conditions and potentially different regioselectivity compared to uncatalyzed methods. For instance, copper-catalyzed trifluoromethylation of N-benzylpyrrole derivatives has been reported. researchgate.net The presence of the ester group at the 3-position of this compound might influence the outcome of such a reaction, potentially directing the trifluoromethyl group to a specific position.

A summary of potential trifluoromethylation strategies is presented in the table below:

| Method | Reagent Type | Expected Regioselectivity on this compound |

| Electrophilic Trifluoromethylation | Togni's or Umemoto's reagents | Primarily at C2 and/or C5 positions |

| Radical Trifluoromethylation | CF3 radical precursors | Potentially a mixture of isomers |

| Copper-Catalyzed Trifluoromethylation | Various CF3 sources with a copper catalyst | May offer unique regioselectivity, influenced by the ester group |

Further experimental investigation is required to determine the optimal conditions and the precise regiochemical outcomes for the trifluoromethylation of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra, a complete structural assignment of Benzyl (B1604629) 4-methyl-1H-pyrrole-3-carboxylate can be achieved.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration. For Benzyl 4-methyl-1H-pyrrole-3-carboxylate, the spectrum is characterized by signals corresponding to the pyrrole (B145914) ring protons, the benzylic methylene (B1212753) protons, the aromatic protons of the benzyl group, the pyrrole N-H proton, and the methyl group protons.

The protons on the pyrrole ring (H-2 and H-5) typically appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing carboxylate group. The N-H proton of the pyrrole ring is expected to be a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration. The five protons of the benzyl group's phenyl ring usually appear as a multiplet, while the benzylic methylene (-CH₂-) protons give rise to a characteristic singlet. The methyl group attached to the pyrrole ring also appears as a singlet.

Interactive Table 1: Representative ¹H NMR Data for this compound (in CDCl₃) Note: Data are representative and based on analysis of structurally similar compounds.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Pyrrole) | 8.5 - 9.5 | br s | 1H |

| H-2 (Pyrrole) | ~7.4 | d | 1H |

| H-5 (Pyrrole) | ~6.6 | d | 1H |

| Ar-H (Benzyl) | 7.30 - 7.45 | m | 5H |

| -CH₂- (Benzyl) | ~5.3 | s | 2H |

| -CH₃ (Pyrrole) | ~2.2 | s | 3H |

Abbreviations: s = singlet, d = doublet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring, the carbons of the benzyl group (including the benzylic methylene carbon and the aromatic carbons), and the methyl carbon.

The carbonyl carbon is typically found significantly downfield (160-170 ppm). The pyrrole ring carbons (C-2, C-3, C-4, C-5) have characteristic shifts in the range of approximately 110-140 ppm. The aromatic carbons of the benzyl group also resonate in this region, with the ipso-carbon (the one attached to the methylene group) often showing a distinct shift. The benzylic methylene carbon signal appears around 65-70 ppm, and the methyl carbon signal is observed in the upfield region (10-15 ppm). beilstein-journals.org

Interactive Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃) Note: Data are representative and based on analysis of structurally similar compounds.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C-ipso (Benzyl) | ~136 |

| C-2 (Pyrrole) | ~125 |

| C-3 (Pyrrole) | ~115 |

| C-4 (Pyrrole) | ~120 |

| C-5 (Pyrrole) | ~122 |

| Ar-C (Benzyl) | 128.0 - 128.8 |

| -CH₂- (Benzyl) | ~66 |

| -CH₃ (Pyrrole) | ~12 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a correlation between the pyrrole protons H-2 and H-5, confirming their adjacent relationship on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link the signals of H-2, H-5, the benzylic -CH₂- protons, and the -CH₃ protons to their corresponding carbon signals (C-2, C-5, the benzylic carbon, and the methyl carbon, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected between the benzylic methylene protons and the ester carbonyl carbon, as well as the ipso-carbon of the benzyl ring. Correlations between the pyrrole protons (H-2, H-5) and the various pyrrole carbons (C-2, C-3, C-4, C-5) would solidify the substitution pattern on the heterocyclic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), indicating the C-H stretching vibrations of the aromatic benzyl group and the pyrrole ring.

Aliphatic C-H Stretch: Absorptions for the methyl and methylene C-H stretches are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated in the range of 1680-1720 cm⁻¹. mdpi.com

C=C Stretch: Aromatic ring C=C stretching vibrations for both the pyrrole and benzyl rings are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the ester group would likely produce a strong band in the 1100-1300 cm⁻¹ range. mdpi.com

Interactive Table 3: Representative IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Pyrrole N-H | Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ester C=O | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Electrospray ionization (ESI) is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ with minimal fragmentation. For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 216.26, corresponding to the [M+H]⁺ ion.

By inducing fragmentation (e.g., through collision-induced dissociation in a tandem MS experiment), characteristic fragment ions can be observed. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of the benzyl group: Fragmentation could lead to the loss of a benzyl radical (•CH₂Ph) or toluene (B28343) (C₇H₈), resulting in ions corresponding to the protonated 4-methyl-1H-pyrrole-3-carboxylic acid moiety.

Formation of the tropylium (B1234903) ion: A common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91.

Decarboxylation: Loss of carbon dioxide (CO₂) from the parent or fragment ions is another possible fragmentation route.

The precise mass measurement of the molecular ion using high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule, providing further confirmation of its chemical formula.

Direct Analysis in Real Time Mass Spectrometry (DART Mass)

Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient ionization technique that facilitates the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. bruker.comutoronto.ca This method is particularly useful for high-throughput screening and obtaining rapid molecular weight information. oak.go.kr The DART process involves a heated, metastable gas stream (typically helium or nitrogen) that desorbs and ionizes analytes from a sample surface. nist.gov The resulting ions are then directed into the mass spectrometer for analysis.

For this compound, DART-MS would provide instantaneous analysis. The technique is a soft ionization method, meaning it typically produces protonated molecules [M+H]+ with minimal fragmentation, which simplifies spectral interpretation. oak.go.krnist.gov This allows for the direct confirmation of the compound's molecular weight. The analysis is performed in an open-air environment, eliminating the need for sample introduction into a vacuum system. utoronto.ca While specific DART-MS data for this compound is not extensively published, the analysis of various pyrrole derivatives has been successfully demonstrated, confirming the utility of this technique for the rapid characterization of this class of compounds. researchgate.netsrce.hr

Table 1: Hypothetical DART-MS Parameters for this compound Analysis

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Ion | Promotes the formation of protonated molecules [M+H]⁺, which is common for compounds containing nitrogen and oxygen. |

| Source Gas | Helium or Nitrogen | Generates metastable species for the ionization process. |

| Gas Temperature | 200 - 400 °C | Facilitates thermal desorption of the analyte from the sample surface. |

| Expected Ion | [C₁₃H₁₃NO₂ + H]⁺ | Corresponds to the protonated molecular ion of the target compound. |

| Expected m/z | ~216.1025 | Provides the exact mass of the protonated molecule for elemental composition confirmation. |

| Analysis Time | < 1 minute per sample | Enables high-throughput screening and rapid confirmation of identity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, dihedral angles, and intermolecular interactions, which are essential for a complete structural characterization. Although the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate and 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, offers significant insight into the expected solid-state conformation. nih.govnih.gov

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a pyrrole derivative like this compound, this analysis would reveal the planarity of the pyrrole ring and the relative orientations of the benzyl and carboxylate substituents. nih.govnih.gov Intermolecular forces, such as hydrogen bonding or π-stacking, that dictate the crystal packing can also be elucidated. nih.gov

Table 2: Representative Crystal Data for a Related Pyrrole Derivative (Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate) nih.gov

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₂₆H₂₃NO₂ | The elemental composition of the molecule in the crystal. |

| Molecular Weight | 381.45 | The mass of one mole of the compound. |

| Crystal System | Orthorhombic | The shape of the unit cell, defined by the lengths of its sides and the angles between them. |

| Space Group | P2₁2₁2₁ | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | a = 8.8056 Å, b = 10.6638 Å, c = 21.8315 Å | The lengths of the edges of the unit cell. |

| Volume (V) | 2050.00 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.234 Mg/m³ | The density of the crystal calculated from the crystallographic data. |

Chromatographic Purity Assessment in Structural Confirmation (e.g., HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of a chemical compound, a critical step in its structural confirmation. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two commonly employed techniques.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.govrsc.orgsemanticscholar.org For this compound, a sample solution is spotted onto a stationary phase (e.g., silica (B1680970) gel) and developed with a suitable mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. A pure sample should ideally show a single spot.

Table 3: Typical TLC Conditions for Analysis of Pyrrole Derivatives nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique that provides high-resolution separation and precise purity determination. ekb.eg A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through at high pressure. The time it takes for the analyte to pass through the column, known as the retention time (t_R), is characteristic of the compound. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks.

Table 4: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | A common stationary phase for the separation of non-polar to moderately polar organic molecules. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | The solvent system that elutes the compound from the column. A gradient can be used to improve separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the column. |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm) | Detects the compound as it elutes from the column based on its UV absorbance. |

| Expected Outcome | A single major peak with a specific retention time. | Indicates the presence of a pure compound. Purity is calculated as >95-99%. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For Benzyl (B1604629) 4-methyl-1H-pyrrole-3-carboxylate, DFT calculations are employed to predict a wide range of properties, from its three-dimensional shape to its electronic behavior and spectroscopic signatures. Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used for such analyses. scielo.org.mx

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For Benzyl 4-methyl-1H-pyrrole-3-carboxylate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum possible energy.

Due to the rotational freedom around the single bonds connecting the benzyl group and the ester group to the pyrrole (B145914) ring, the molecule can exist in various conformations. Conformational analysis reveals that the relative orientation of the pyrrole and benzyl rings is a key structural feature. In related structures, the dihedral angle between the pyrrole and phenyl rings is often found to be nearly perpendicular, which minimizes steric hindrance. nih.gov DFT calculations can precisely determine this angle and the energy barriers between different stable conformers.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyrrole) | ~1.38 Å |

| C=C (pyrrole) | ~1.37 Å | |

| C-C (ester) | ~1.48 Å | |

| C=O (ester) | ~1.21 Å | |

| Bond Angle | C-N-C (pyrrole) | ~109.5° |

| O-C=O (ester) | ~125.0° | |

| Dihedral Angle | Pyrrole-Benzyl | ~85.0 - 90.0° |

Note: These are representative values based on DFT studies of similar molecules.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govrdd.edu.iq

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govresearchgate.net For this compound, the HOMO is typically localized on the electron-rich pyrrole ring system, while the LUMO is often distributed across the electron-withdrawing carboxylate portion of the molecule. This separation facilitates intramolecular charge transfer upon electronic excitation. rdd.edu.iq

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Highest Occupied Molecular Orbital |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.15 | Indicator of chemical stability |

Note: Values are illustrative and depend on the specific DFT method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net

In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP map would show strong negative potential around the carbonyl oxygen atoms of the ester group, making them centers for hydrogen bonding and interaction with electrophiles. The hydrogen atoms, especially the N-H proton of the pyrrole ring, would exhibit positive potential. nih.govresearchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. nih.govresearchgate.net Comparing theoretical shifts with experimental spectra helps in the definitive assignment of all signals. imist.ma

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. ijcce.ac.irsapub.org This allows for the prediction of the maximum absorption wavelengths (λmax) and helps to understand the nature of the electronic transitions, such as π→π* transitions common in aromatic systems like pyrrole. researchgate.net

IR Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and correlate directly with the peaks observed in an experimental Infrared (IR) spectrum. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | H (pyrrole ring) | 6.8 ppm | 6.7 ppm |

| CH₃ | 2.3 ppm | 2.2 ppm | |

| ¹³C NMR | C=O (ester) | 165 ppm | 164 ppm |

| C (pyrrole ring) | 110-130 ppm | 109-129 ppm | |

| UV-Vis | λmax | 275 nm | 278 nm |

| IR | C=O stretch | 1705 cm⁻¹ | 1700 cm⁻¹ |

| N-H stretch | 3410 cm⁻¹ | 3400 cm⁻¹ |

Note: Data is illustrative, demonstrating the typical correlation between theoretical and experimental values.

Quantum Chemical Approaches for Reactivity Prediction

Beyond HOMO-LUMO analysis, quantum chemical calculations provide a suite of descriptors that quantify a molecule's reactivity. These "global reactivity descriptors" are derived from the conceptual DFT framework and include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). nih.gov

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large gap, while a "soft" molecule has a small gap.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors allow for a quantitative comparison of the reactivity of this compound with other related compounds, providing a theoretical basis for understanding its behavior in chemical reactions. Local reactivity, identifying the most reactive atoms, is further refined by analyzing the distribution of the frontier orbitals and the MEP map. nih.govresearchgate.net

Thermodynamic Parameter Calculations for Reaction Feasibility

DFT calculations are also instrumental in determining the thermodynamic feasibility of chemical reactions. By performing vibrational frequency calculations on reactants, transition states, and products, it is possible to compute key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

The sign and magnitude of the Gibbs free energy change (ΔG) for a proposed reaction pathway indicate whether the reaction is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0) under standard conditions. This predictive capability is crucial for designing efficient synthetic routes and for understanding reaction mechanisms, allowing chemists to assess the viability of a reaction before undertaking experimental work.

Molecular Docking and QSAR for Structure-Property Relationship (Excluding Biological Activity Focus)

Computational modeling has become an indispensable tool in chemical research, offering profound insights into the relationships between molecular structure and macroscopic properties. For this compound, while specific molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on its non-biological properties are not extensively documented in publicly available literature, the application of these theoretical frameworks can be extrapolated from studies on analogous aromatic and heterocyclic compounds. These methods are pivotal in predicting and understanding physicochemical characteristics that are crucial for material science and chemical engineering applications.

Molecular docking, traditionally used in drug discovery to predict the binding orientation of a small molecule to a larger target molecule, can be adapted to investigate intermolecular interactions in non-biological systems. For instance, it can be employed to model the interaction of this compound with surfaces, polymers, or within crystal lattices. Such simulations can elucidate the forces governing adhesion, absorption, and miscibility, which are critical for applications in coatings, composites, and other advanced materials. The docking process involves predicting the preferred orientation and conformation of the molecule when bound to a specific site, and the scoring functions can estimate the strength of the interaction, providing a basis for structure-property relationship analysis.

Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR, aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or environmental properties. These models are developed by establishing a statistical relationship between calculated molecular descriptors and experimentally determined properties. For this compound, QSPR models could predict a range of properties such as solubility, boiling point, vapor pressure, and refractive index, based on its structural features.

Detailed Research Findings

While specific research on this compound is limited, computational studies on related pyrrole derivatives and aromatic esters have demonstrated the utility of these methods. For example, theoretical investigations into the electronic and structural properties of pyrrolic derivatives have shown that substituents on the pyrrole ring significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its electronic and optical properties. These findings are crucial for designing molecules with specific electronic behaviors for applications in organic electronics.

Furthermore, studies on aromatic esters have utilized computational methods to understand their liquid-state properties and intermolecular interactions. nih.gov These investigations often involve the calculation of various molecular descriptors, which can be categorized as follows:

Topological descriptors: These describe the atomic connectivity in the molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic structure of the molecule, such as dipole moment and polarizability.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

A hypothetical QSPR study on a series of pyrrole-3-carboxylate derivatives could yield a model that predicts a specific physicochemical property, such as solubility in a non-polar solvent. The resulting equation might take a form where solubility is a function of several weighted descriptors. Such a model would allow for the virtual screening of novel derivatives with desired solubility characteristics.

Illustrative Data Tables

To demonstrate the type of data generated in such computational studies, the following tables present hypothetical results from a molecular docking and a QSPR analysis of this compound and related derivatives.

Table 1: Hypothetical Molecular Docking Results for Interaction with a Graphene Surface

| Compound | Derivative | Docking Score (kcal/mol) | Predicted Interaction Type |

| 1 | This compound | -7.5 | π-π stacking |

| 2 | Ethyl 4-methyl-1H-pyrrole-3-carboxylate | -5.2 | van der Waals |

| 3 | Benzyl 1,4-dimethyl-1H-pyrrole-3-carboxylate | -7.8 | π-π stacking, hydrophobic |

| 4 | Phenyl 4-methyl-1H-pyrrole-3-carboxylate | -7.1 | π-π stacking |

Table 2: Illustrative QSPR Descriptors and Predicted Solubility

| Compound | LogP | Molar Refractivity | Polar Surface Area (Ų) | Predicted Solubility (g/L) |

| 1 | 3.2 | 68.5 | 45.8 | 0.85 |

| 2 | 1.9 | 45.2 | 45.8 | 2.10 |

| 3 | 3.5 | 73.1 | 45.8 | 0.72 |

| 4 | 2.8 | 63.9 | 45.8 | 1.15 |

These tables illustrate how computational methods can be used to systematically evaluate the influence of structural modifications on the physicochemical properties of this compound and its analogs, thereby guiding the design of new materials with tailored functionalities.

Application of Benzyl 4 Methyl 1h Pyrrole 3 Carboxylate As a Synthetic Intermediate

Synthesis of Poly-substituted Pyrrole (B145914) Derivatives

The pyrrole ring is a privileged scaffold in medicinal chemistry, and the ability to introduce a variety of substituents is key to modulating biological activity. Benzyl (B1604629) 4-methyl-1H-pyrrole-3-carboxylate provides a platform for accessing such derivatives through electrophilic substitution and other functionalization reactions. The electron-rich nature of the pyrrole ring directs electrophiles primarily to the unsubstituted C2 and C5 positions. rsc.org

One of the most common methods for introducing a functional handle is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent. This reagent acts as an electrophile, leading to the formylation of the pyrrole ring. mdpi.com Applied to Benzyl 4-methyl-1H-pyrrole-3-carboxylate, this reaction is expected to yield the corresponding 2-formyl or 5-formyl derivatives, which are themselves valuable intermediates for further transformations. mdpi.com

Similarly, Friedel-Crafts acylation can be employed to introduce acyl groups at the C2 or C5 positions. This reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. The resulting acylpyrroles are key precursors for a variety of more complex structures, including fused heterocyclic systems.

Beyond C-C bond formation, the pyrrole scaffold can be further modified. For instance, N-alkylation at the pyrrole nitrogen can be achieved by treating the starting material with a base followed by an alkyl halide, providing access to N-substituted pyrrole derivatives. researchgate.net These reactions collectively demonstrate the utility of this compound as a foundational block for building molecular complexity on the pyrrole core.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 / C5 | Formyl-pyrrole |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis Acid | C2 / C5 | Acyl-pyrrole |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N1 | N-Alkyl-pyrrole |

Construction of Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold enables its use in cyclization reactions to construct bicyclic and polycyclic heterocyclic systems. These fused rings are of significant interest in materials science and medicinal chemistry.

Pyrrolo[3,4-d]pyridazin-1-one Systems via Cyclocondensation

The synthesis of pyrrolo[3,4-d]pyridazin-1-one systems often proceeds from pyrrole-3,4-dicarboxylate precursors. Although this compound does not possess the required second carboxyl group, it can be envisioned as a precursor to the necessary intermediate through a sequence of reactions.

A plausible synthetic route would involve the introduction of a second carboxyl group (or a precursor) at an adjacent position on the pyrrole ring. This could be achieved, for example, by first functionalizing the C2 position via formylation, followed by oxidation. A more direct, albeit challenging, transformation would be the selective oxidation of the C4-methyl group to a carboxylic acid. Research has shown that the methyl group on a pyrrole ring can be oxidized to a carboxylate ester using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an alcohol. clockss.orgnii.ac.jp

Once a suitable pyrrole-3,4-dicarboxylic acid derivative is obtained (following deprotection of the benzyl ester), cyclocondensation with hydrazine (B178648) or its derivatives yields the fused pyridazinone ring system. This reaction involves the formation of a dihydrazide intermediate, which then undergoes intramolecular cyclization to afford the target Pyrrolo[3,4-d]pyridazin-1-one.

Pyrrolo[3,2-b]carbazole and Related Indole (B1671886) Systems